molecular formula C10H11NO B1611431 5,7-Dimethylisoindolin-1-one CAS No. 66241-38-1

5,7-Dimethylisoindolin-1-one

Cat. No. B1611431
CAS RN: 66241-38-1
M. Wt: 161.2 g/mol
InChI Key: JCVCYSCIUMTCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylisoindolin-1-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2012. It is used in research and is a part of the heterocyclic building blocks1.



Synthesis Analysis

The synthesis of dimethylisoindolinones has been achieved from 2-halo-N-isopropyl-N-alkylbenzamide substrates and KOtBu by the selective C–C coupling of an unreactive tertiary sp3 C–H bond3. The reaction shows excellent selectivity toward a tertiary sp3 C–H bond over primary or sec C–H bond3. Moreover, biaryl C–C coupling along with alkyl–aryl C–C coupling can be achieved in one pot using dihalobenzamides for the synthesis of biaryl 5-phenylisoindolin-1-ones3.



Molecular Structure Analysis

The molecular structure of 5,7-Dimethylisoindolin-1-one is available on PubChem2. For a more detailed analysis, molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives4.



Chemical Reactions Analysis

The reaction for the synthesis of dimethylisoindolinones proceeds via a radical pathway in which the aryl radical translocates via 1,5-hydrogen atom transfer (HAT), forming a tertiary alkyl carbon-centered radical3. The generated tertiary alkyl radical could attack the benzamide ring in a 5-exo/endo-trig manner followed by the release of an electron and a proton, leading to a five-membered isoindolinone ring3.



Physical And Chemical Properties Analysis

5,7-Dimethylisoindolin-1-one is a solid at room temperature and should be stored in a dry place between 2-8°C1. The boiling point and other physical properties are not specified1.


Scientific Research Applications

Antiviral Activities

  • Scientific Field : Pharmacology and Virology
  • Application Summary : Isoindolin-1-ones have been found to exhibit significant antiviral activities. Specifically, they have been isolated from the stems of Nicotiana tabacum and tested for their anti-Tobacco Mosaic Virus (anti-TMV) activities .
  • Methods of Application : The compounds were isolated from the stems of a mutant N. tabacum and tested for their anti-TMV activities. The compounds were also tested for their anti-rotavirus activities .
  • Results : Compounds 1, 3, and 4 exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6%, 42.8%, and 71.5%, respectively. These rates are higher than the inhibition rate of the positive control (33.2%). Compound 4 also exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 .

Biological Potential of Indole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indole derivatives, including isoindolin-1-ones, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Ultrasonic-assisted Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Isoindolin-1-ones can be synthesized from 3-alkylidenephtalides under ultrasonic irradiation . This method is known for its group tolerance, high efficiency, and yields .
  • Methods of Application : The synthesis involves the use of ultrasonic irradiation, which is a type of sound energy that’s used to speed up chemical reactions .
  • Results : The result is a small library of 3-hydroxyisoindolin-1-ones .

Biological Potential of Indole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indole derivatives, including isoindolin-1-ones, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Ultrasonic-assisted Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Isoindolin-1-ones can be synthesized from 3-alkylidenephtalides under ultrasonic irradiation . This method is known for its group tolerance, high efficiency, and yields .
  • Methods of Application : The synthesis involves the use of ultrasonic irradiation, which is a type of sound energy that’s used to speed up chemical reactions .
  • Results : The result is a small library of 3-hydroxyisoindolin-1-ones .

Biological Potential of Indole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indole derivatives, including isoindolin-1-ones, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Safety And Hazards

The safety and hazards of 5,7-Dimethylisoindolin-1-one are not well-documented in the literature. It is recommended to handle this compound with care and use appropriate personal protective equipment.


Future Directions

The future directions of 5,7-Dimethylisoindolin-1-one research are not well-documented in the literature. However, given its unique structure and synthesis process, it may have potential applications in the development of new chemical reactions and compounds.


Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the relevant safety data sheets and consult with a knowledgeable professional for specific applications.


properties

IUPAC Name

5,7-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVCYSCIUMTCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574285
Record name 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylisoindolin-1-one

CAS RN

66241-38-1
Record name 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethylisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
5,7-Dimethylisoindolin-1-one
Reactant of Route 3
5,7-Dimethylisoindolin-1-one
Reactant of Route 4
5,7-Dimethylisoindolin-1-one
Reactant of Route 5
5,7-Dimethylisoindolin-1-one
Reactant of Route 6
5,7-Dimethylisoindolin-1-one

Citations

For This Compound
2
Citations
J Yu, JJ Folmer, V Hoesch, J Doherty… - Drug metabolism and …, 2011 - ASPET
Studies on the biotransformation of isoxazole rings have shown that molecules containing a C3-substituted isoxazole or a 1,2-benzisoxazole can undergo a two-electron reductive ring …
Number of citations: 22 dmd.aspetjournals.org
C Yamamoto, K Takamatsu, K Hirano… - The Journal of Organic …, 2016 - ACS Publications
A copper-catalyzed intramolecular amination occurs at the benzylic C–H of 2-methylbenzamides to deliver the corresponding isoindolinones of great interest in medicinal chemistry. The …
Number of citations: 73 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.